molecular formula C20H19N3O2S B2455078 1-Morpholino-2-((4-phenylphthalazin-1-yl)thio)ethanone CAS No. 875318-23-3

1-Morpholino-2-((4-phenylphthalazin-1-yl)thio)ethanone

Cat. No.: B2455078
CAS No.: 875318-23-3
M. Wt: 365.45
InChI Key: DUKFTGHJHMHOMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Morpholino-2-((4-phenylphthalazin-1-yl)thio)ethanone is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
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Scientific Research Applications

Efficient Synthesis of NK(1) Receptor Antagonist

An efficient synthesis method for the NK(1) receptor antagonist, Aprepitant, involves a novel crystallization-induced asymmetric transformation. This process includes the conversion of a 1,4-oxazin-3-one to an alpha-(fluorophenyl)morpholine derivative, demonstrating the compound's role in synthesizing clinically relevant molecules (Brands et al., 2003).

Biginelli Synthesis of Dihydropyrimidinone Derivatives

The compound is used in the Biginelli synthesis process to create novel dihydropyrimidinone derivatives that contain a morpholine moiety. This showcases its utility in generating compounds with potential for further chemical and pharmacological investigations (Bhat et al., 2018).

Design and Synthesis of Thiophene Derivatives

The interaction of 1-(4-morpholinophenyl)ethanone with malononitrile or ethyl cyanoacetate leads to the formation of thiophene derivatives, demonstrating the compound's versatility in synthesizing heterocyclic compounds with potential anti-inflammatory activity (Helal et al., 2015).

Catalytic Enantioselective Synthesis of Morpholinones

A chiral phosphoric acid-catalyzed enantioselective synthesis method highlights the creation of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. This underscores the compound's role in producing chiral building blocks essential for medicinal chemistry (He et al., 2021).

Microwave-Assisted Synthesis via Mannich Reaction

A microwave-assisted synthetic route towards Mannich bases of 4-hydroxyacetophenone using secondary amines, including morpholine, provides an efficient method for synthesizing mono- and disubstituted Mannich bases. This method underscores the compound's utility in creating structurally diverse molecules through environmentally benign methodologies (Aljohani et al., 2019).

Properties

IUPAC Name

1-morpholin-4-yl-2-(4-phenylphthalazin-1-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-18(23-10-12-25-13-11-23)14-26-20-17-9-5-4-8-16(17)19(21-22-20)15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKFTGHJHMHOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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